molecular formula C12H23NS B13337367 N-(1-Cyclobutylpentyl)thietan-3-amine

N-(1-Cyclobutylpentyl)thietan-3-amine

Cat. No.: B13337367
M. Wt: 213.38 g/mol
InChI Key: RLCDUKIBJYAYEA-UHFFFAOYSA-N
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Description

N-(1-Cyclobutylpentyl)thietan-3-amine is a compound that features a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclobutylpentyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of a compound containing a thietane moiety with a nucleophile in the presence of water. The nucleophile can be selected from a group consisting of N₃⁻, sulfonamides, diimides, NH₂OH, and NH₃. The reaction conditions typically involve the use of a suitable reducing agent when necessary .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, cyclization, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclobutylpentyl)thietan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(1-Cyclobutylpentyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Cyclobutylpentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Cyclobutylpentyl)thietan-3-amine include other thietane derivatives and sulfur-containing heterocycles. Examples include thietan-3-amine, thietan-3-yl amine hydrochloride, and various thietane-based nucleosides .

Uniqueness

This compound is unique due to its specific structural features, such as the cyclobutylpentyl group attached to the thietane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

N-(1-cyclobutylpentyl)thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-2-3-7-12(10-5-4-6-10)13-11-8-14-9-11/h10-13H,2-9H2,1H3

InChI Key

RLCDUKIBJYAYEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1CCC1)NC2CSC2

Origin of Product

United States

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